N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound that features a benzodioxole moiety linked to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole derivative, which is then coupled with a quinoline precursor. The key steps include:
Formation of Benzodioxole Derivative: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Coupling Reaction: The benzodioxole derivative is then reacted with a quinoline carboxylic acid derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: A simpler analogue with a similar benzodioxole moiety.
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Another derivative with dual benzodioxole groups.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A related compound with a different alkyl chain.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of the benzodioxole and quinoline structures. This dual functionality provides distinct chemical and biological properties that are not observed in simpler analogues.
Properties
Molecular Formula |
C19H16N2O4 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(9-18(21)22)19(23)20-10-12-6-7-16-17(8-12)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
CGDTWOYWCOHMHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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